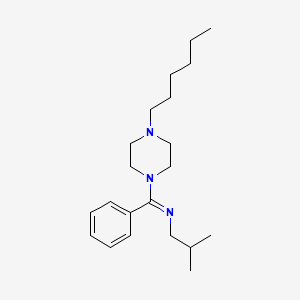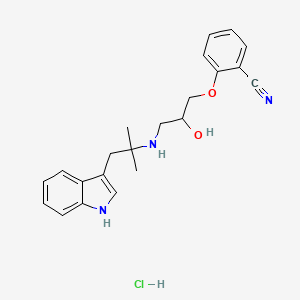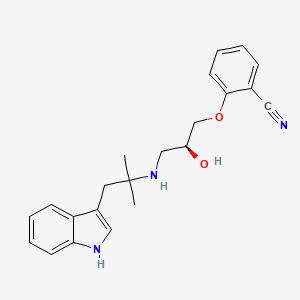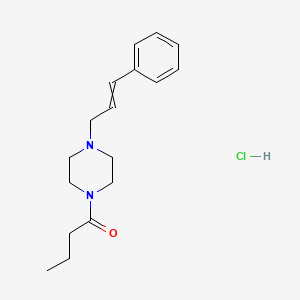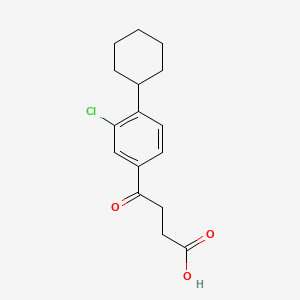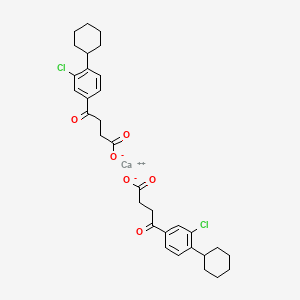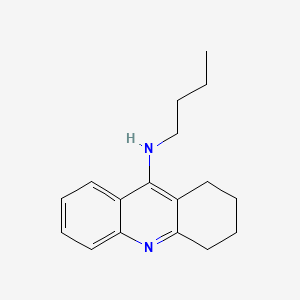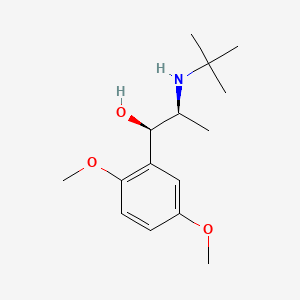
Butaxamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butoxamine involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylamine. The process typically includes the following steps:
Formation of the intermediate: 2,5-dimethoxybenzyl alcohol is reacted with tert-butylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for butoxamine are not well-documented due to its limited use in research settings. the laboratory synthesis methods mentioned above can be scaled up for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions: Butoxamine undergoes several types of chemical reactions, including:
Oxidation: Butoxamine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert butoxamine to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or potassium borohydride (KBH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Butoxamine is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. Some of its applications include:
Pharmacological Studies: Butoxamine is used to block beta-2 receptors and study their involvement in cardiovascular, respiratory, and metabolic functions.
Neuroscience Research: It helps in understanding the role of beta-2 receptors in the central nervous system, particularly in the hippocampus.
Endocrinology: Butoxamine is used to investigate the effects of beta-2 receptor blockade on hormone secretion and regulation.
Tissue and Organ Studies: It is employed in experiments involving vascular and uterine smooth muscle responses.
Mechanism of Action
Butoxamine exerts its effects by competitively binding to beta-2 adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine . This blockade prevents the activation of the beta-2 receptors, leading to a decrease in the physiological responses mediated by these receptors. The primary molecular targets of butoxamine are the beta-2 adrenergic receptors located in various tissues, including smooth muscle, cardiac muscle, and the central nervous system .
Comparison with Similar Compounds
Methoxamine: A selective alpha-adrenergic agonist with some beta-blocking properties.
Propranolol: A non-selective beta-adrenergic antagonist that blocks both beta-1 and beta-2 receptors.
ICI 118,551: A highly selective beta-2 adrenergic antagonist used in pharmacological research.
Butoxamine’s selectivity for beta-2 receptors makes it a valuable tool for studying the specific roles of these receptors without affecting beta-1 receptor-mediated responses .
Properties
CAS No. |
2922-20-5 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1 |
InChI Key |
TWUSDDMONZULSC-HZMBPMFUSA-N |
SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5696-15-1 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butaxamine Butoxamine Butoxamine Hydrochloride Hydrochloride, Butoxamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


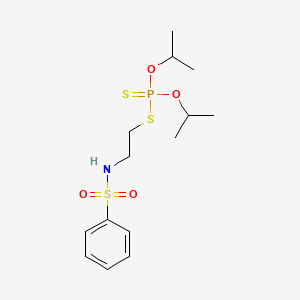
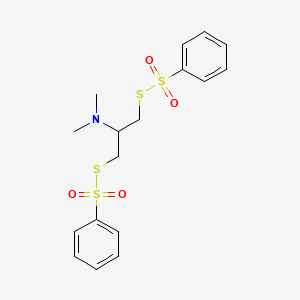
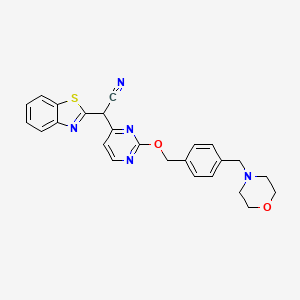
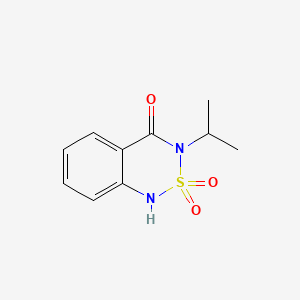
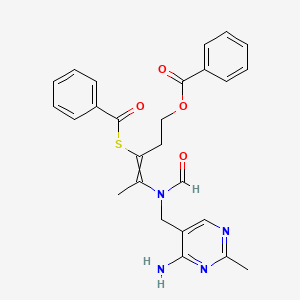
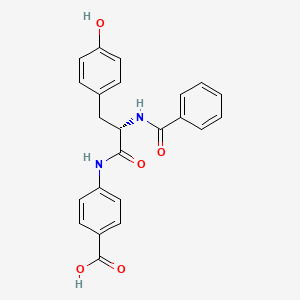
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)
